2-Butanone, 4-(2,4,6-trimethylphenyl)-
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Overview
Description
This compound is characterized by the presence of a butanone group attached to a mesityl group, which is a derivative of benzene with three methyl groups at the 2, 4, and 6 positions . It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
Mesitylene+Butanoyl chlorideAlCl32-Butanone, 4-(2,4,6-trimethylphenyl)-
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 4-(2,4,6-trimethylphenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
2-Butanone, 4-(2,4,6-trimethylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity . Additionally, the mesityl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Butanone, 4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of three methyl groups at the 2, 4, and 6 positions enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
195259-08-6 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h7-8H,5-6H2,1-4H3 |
InChI Key |
JCKUGPUAHRBNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC(=O)C)C |
Origin of Product |
United States |
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